1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride 1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 32103-15-4
VCID: VC4839930
InChI: InChI=1S/C13H10ClNO3S/c1-2-15-10-6-7-11(19(14,17)18)8-4-3-5-9(12(8)10)13(15)16/h3-7H,2H2,1H3
SMILES: CCN1C2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=C3C1=O
Molecular Formula: C13H10ClNO3S
Molecular Weight: 295.74

1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride

CAS No.: 32103-15-4

Cat. No.: VC4839930

Molecular Formula: C13H10ClNO3S

Molecular Weight: 295.74

* For research use only. Not for human or veterinary use.

1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride - 32103-15-4

Specification

CAS No. 32103-15-4
Molecular Formula C13H10ClNO3S
Molecular Weight 295.74
IUPAC Name 1-ethyl-2-oxobenzo[cd]indole-6-sulfonyl chloride
Standard InChI InChI=1S/C13H10ClNO3S/c1-2-15-10-6-7-11(19(14,17)18)8-4-3-5-9(12(8)10)13(15)16/h3-7H,2H2,1H3
Standard InChI Key YHNPFOVWPDMOEW-UHFFFAOYSA-N
SMILES CCN1C2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=C3C1=O

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a benzo[cd]indole scaffold, a bicyclic system comprising a benzene ring fused to an indole moiety. The sulfonyl chloride (-SO₂Cl) group at the 6-position and an ethyl substituent at the 1-position are critical to its reactivity. Computational studies using density functional theory (DFT) reveal that the electron-withdrawing sulfonyl group polarizes the aromatic system, activating the C-6 position for nucleophilic substitution while deactivating the ring toward electrophilic attacks .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₀ClNO₃S
Molecular Weight295.74 g/mol
IUPAC Name1-ethyl-2-oxobenzo[cd]indole-6-sulfonyl chloride
SMILESCCN1C2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=C3C1=O
InChI KeyYHNPFOVWPDMOEW-UHFFFAOYSA-N

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis of 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride involves three primary steps:

  • Formation of the Indole Core: Achieved via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

  • Sulfonation: The indole derivative is treated with chlorosulfonic acid (ClSO₃H) in chloroform at 0–50°C for 6 hours, introducing the sulfonyl chloride group .

  • Ethylation: The N-1 position is alkylated using ethyl iodide (C₂H₅I) in the presence of a base like potassium carbonate (K₂CO₃).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
SulfonationClSO₃H (3.2 mL), chloroform, 0–50°C, 6 h38%
EthylationC₂H₅I, K₂CO₃, DMF, room temperatureNot reported

Industrial Production

Industrial protocols optimize yield and purity using continuous flow reactors, which enhance heat and mass transfer. Automated systems mitigate hydrolysis risks by maintaining anhydrous conditions.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) . It is moisture-sensitive, necessitating storage under inert atmospheres.

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons resonate at δ 6.79–8.65 ppm, while the ethyl group appears as a triplet at δ 1.20–1.29 ppm (CH₃) and a quartet at δ 4.67–5.36 ppm (CH₂).

  • Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 295.74.

Biological Activity and Mechanisms

Antimicrobial Properties

Derivatives of this compound demonstrate broad-spectrum antimicrobial activity. For example, N-(3-chloro-2-methylphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide shows MIC values of 12.4 µM against Staphylococcus aureus and 16.5 µM against Escherichia coli, outperforming ciprofloxacin in some assays.

Anti-Inflammatory Applications

A 2018 study identified 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs as potent TNF-α inhibitors, with 4e (a derivative) showing nanomolar activity . This highlights the scaffold’s potential in treating autoimmune diseases like rheumatoid arthritis.

Table 3: Biological Activity of Select Derivatives

DerivativeTargetIC₅₀/MICReference
N-(3-chloro-2-methylphenyl)-...S. aureus12.4 µM
N-(2-naphthyl)-...HIV-1 protease4.0 µM
Compound 4eTNF-α50 nM

Applications in Medicinal Chemistry

Sulfonamide Drug Development

The sulfonyl chloride group enables nucleophilic displacement reactions with amines, yielding sulfonamides. For instance, ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-4-carboxylate (CAS 438489-15-7) is explored for its anti-inflammatory and anticancer properties.

Polymer Functionalization

Incorporating the sulfonyl chloride into polymers enhances thermal stability and solvent resistance. Applications range from coatings to drug delivery systems.

Future Directions

Drug Discovery

Optimizing derivatives for improved bioavailability and target selectivity remains a priority. Computational modeling and high-throughput screening could accelerate lead identification .

Material Science

Research into photoactive derivatives for organic semiconductors is underway, leveraging the indole core’s electron-rich nature .

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